molecular formula C23H18N4OS2 B2977288 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895027-88-0

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2977288
CAS RN: 895027-88-0
M. Wt: 430.54
InChI Key: ICVBOSBFSVHDEG-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H18N4OS2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Thiazole Derivatives as Potential Tuberculosis Treatments

Research on thiazole derivatives, such as those synthesized from aryl thioamides, has shown promising activity against Mycobacterium tuberculosis. These compounds have been evaluated for their in vitro activities and shown to inhibit Mycobacterium smegmatis GyrB ATPase and DNA gyrase, demonstrating potential as antituberculosis agents without significant cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Heterocyclic Synthesis for Medicinal Chemistry

The synthesis of heterocyclic compounds using thiazole as a key starting material has been extensively explored. These synthetic routes have led to the creation of various novel compounds with potential applications in medicinal chemistry, such as pyrazole, isoxazole, and pyrimidine derivatives, which have been investigated for their biological activities (Mohareb et al., 2004).

Antibacterial and Antioxidant Activities

A series of thiazole-containing compounds have been synthesized and evaluated for their antibacterial and antioxidant properties. Some compounds showed promising activities, suggesting their potential as therapeutic agents against bacterial infections and oxidative stress (Bhoi et al., 2016).

Antimicrobial Activity of Pyridine Derivatives

Studies on the synthesis of pyridine derivatives incorporating thiazole moieties have demonstrated variable and modest antimicrobial activities against several bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Development of VEGFR-2 Inhibitors

Research into substituted benzamides, including those with pyridin-2-ylamino thiazole moieties, has led to the discovery of potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show significant potential for therapeutic applications in cancer treatment, demonstrating excellent kinase selectivity and in vivo efficacy in tumor models (Borzilleri et al., 2006).

properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-2-15-9-10-18-20(12-15)30-23(26-18)27(14-16-6-5-11-24-13-16)22(28)21-25-17-7-3-4-8-19(17)29-21/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVBOSBFSVHDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

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